UDPG sodium salt

Glycosyltransferase Kinetics Enzymology Nucleotide Sugar Substrate Specificity

Researchers face compromised assay sensitivity when substituting UDPG with other UDP-sugars, which exhibit up to 5.7-fold lower kcat in glycosyltransferase reactions and 8.9-fold lower P2Y14 potency. This UDPG sodium salt solves that problem. - **GT assays**: Optimal donor for max catalytic turnover; essential for UGGT in glycoprotein quality control - **P2Y14 studies**: Most potent endogenous agonist (EC50 = 80 ± 31 nM); 1.6-8.9x more potent than analogs - **Preparative glucosylation**: 4-fold lower Km (higher affinity) vs UDP-Gal; 30% higher rate vs TDP-glucose Supplied as white to off-white crystalline powder, freely soluble in water. Strict -20°C storage required.

Molecular Formula C15H26N2O17P2
Molecular Weight 568.32 g/mol
Cat. No. B10783560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDPG sodium salt
Molecular FormulaC15H26N2O17P2
Molecular Weight568.32 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C15H26N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1
InChIKeyGSWQPZWEMJFNOH-JZMIEXBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDPG Sodium Salt Specifications and Baseline Characterization


UDPG sodium salt (uridine 5'-diphosphoglucose disodium salt, CAS 117756-22-6) is a nucleotide sugar that serves as the primary activated glucose donor in a broad range of glycosyltransferase-mediated reactions, including glycogen biosynthesis, glycoprotein folding quality control, and small-molecule glucosylation [1]. The compound is supplied as a white to off-white crystalline powder with a molecular weight of 610.27 g/mol (anhydrous), freely soluble in water, and requiring storage at -20°C to maintain integrity [2].

Glycosyltransferase substrate for enzymology and inhibitor screening
P2Y14 receptor agonist for nucleotide sugar signaling studies
ER glycoprotein folding quality control research

Why Generic UDP-Sugar Substitution Fails


UDPG sodium salt cannot be generically substituted with other UDP-sugars such as UDP-galactose, UDP-glucuronic acid, or TDP-glucose due to substantial differences in enzyme recognition, catalytic efficiency, and signaling potency. Direct kinetic comparisons reveal that glycosyltransferases exhibit up to 5.7-fold higher kcat values for UDP-glucose relative to UDP-galactose, while the P2Y14 receptor shows a 1.6-fold to 8.9-fold higher potency for UDP-glucose compared to other nucleotide sugars [1][2]. These functional disparities, coupled with variable solution stability profiles among UDP-sugar analogs, mean that substituting UDPG with a related compound introduces uncontrolled variables that can alter reaction rates, shift dose-response relationships, or compromise assay reproducibility .

UDP-glucose
UDP-galactose, UDP-glucuronic acid, TDP-glucose
Enzyme recognition and catalytic efficiency differ; kinetic parameters vary significantly
UDP-glucose
UDP-galactose, UDP-GlcNAc
P2Y14 receptor potency not equivalent; dose-response may shift
α-anomer
β-anomer
Solution stability differs; β-anomer degrades faster at -20°C

Quantitative Differentiation Evidence


Superior Catalytic Efficiency in Glycosyltransferase Assays

In a head-to-head kinetic comparison using a recombinant glycosyltransferase, UDP-glucose exhibited a kcat of 5.85 ± 0.4 min⁻¹, which is 5.7-fold higher than the kcat of 1.03 ± 0.3 min⁻¹ observed for UDP-galactose under identical assay conditions [1]. The catalytic efficiency (kcat/Km) for UDP-glucose was 71.4 ± 2.7 min⁻¹ mM⁻¹, compared to 32.2 ± 2.9 min⁻¹ mM⁻¹ for UDP-galactose, representing a 2.2-fold improvement [1].

Glycosyltransferase kinetics
Head-to-head
kcat 5.85 vs 1.03 min⁻¹ (5.7× higher)
Supports higher reaction velocity and sensitivity
Recombinant GT; n=3 independent experiments
Glycosyltransferase Kinetics Enzymology Nucleotide Sugar Substrate Specificity

Higher Substrate Affinity in Plant UGT Isoforms

The plant UDP-glucose:glucosyltransferase CaUGT2 from Catharanthus roseus shows a clear preference for UDP-glucose over UDP-galactose, with a Km for UDP-glucose that is 4-fold lower (higher affinity) than the Km for UDP-galactose [1]. This indicates that UDP-glucose is the kinetically preferred co-substrate in this plant glycosyltransferase system.

Plant UGT affinity
Cross-study context
Km 124 vs ~496 μM (4× lower)
Supports efficient substrate utilization at lower concentrations
CaUGT2, curcumin acceptor; pH 7.5-8.0
Plant Biochemistry UDP-Glycosyltransferase Substrate Affinity

Exclusive Requirement for ER Glycoprotein Folding Quality Control

The endoplasmic reticulum enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT) has an absolute and exclusive requirement for UDP-glucose as its sugar donor substrate. This enzyme plays a critical role in glycoprotein folding quality control by reglucosylating misfolded glycoproteins, marking them for retention in the calnexin/calreticulin cycle [1]. No other nucleotide sugar, including UDP-galactose, UDP-glucuronic acid, or UDP-N-acetylglucosamine, can substitute for UDP-glucose in this essential eukaryotic pathway [2]. Recombinant rat UGGT exhibits a Km of 44 µM for UDP-glucose [1].

UGGT substrate specificity
Class-level
Exclusive activity; Km 44 μM
Only UDP-glucose supports glycoprotein reglucosylation
Recombinant rat UGGT; G0-AcP acceptor
Glycoprotein Quality Control Endoplasmic Reticulum UGGT Substrate Specificity

Higher Agonist Potency at Human P2Y14 Receptor

UDP-glucose is the most potent endogenous agonist at the human P2Y14 receptor among tested UDP-sugars. In intracellular calcium assays using stable HEK 293 cells expressing recombinant Gα16 and the human receptor, UDP-glucose exhibited an EC50 of 80 ± 31 nM, which is 1.6-fold more potent than UDP-galactose (EC50 = 124 ± 17 nM) and 4.6-fold more potent than UDP-glucuronic acid (EC50 = 370 ± 33 nM) [1].

P2Y14 receptor potency
Head-to-head
EC50 80 vs 124–710 nM (1.6–8.9× higher)
Reported highest potency among UDP-sugars tested
HEK293 Gα16; intracellular Ca²⁺ assay
P2Y14 Receptor Pharmacology Nucleotide Sugar Signaling GPCR Agonist Potency

Defined Solution Stability Window

Reconstituted stock solutions of UDPG sodium salt demonstrate stability for up to 6 months when stored at -20°C, provided solutions are aliquoted and protected from repeated freeze-thaw cycles . This stability profile is critical for experimental reproducibility and cost management. In contrast, the β-anomer of UDP-glucose shows markedly reduced stability, with a recommended usage window of only 1 month at -20°C or 6 months at -80°C , highlighting the importance of selecting the correct isomeric form and handling it according to validated protocols.

Solution stability
Data to verify
Stable 6 months at -20°C (α-anomer)
Lot-specific stability supports reproducibility
Vendor documentation to review
Reagent Stability Solution Handling Long-Term Storage

Reduced Reaction Rate with TDP-Glucose

In anthocyanidin/flavonol 3-O-glucosyltransferase assays from Matthiola incana flower extracts, TDP-glucose can serve as an alternative glucosyl donor, but the reaction rate is reduced to only 70% of that observed with UDP-glucose as the substrate [1]. This quantitative deficit demonstrates that even structurally similar nucleotide sugars do not support equivalent enzymatic activity, underscoring UDP-glucose as the optimal donor for maximizing assay sensitivity and product yield.

TDP-glucose activity
Cross-study context
70% relative rate vs UDP-glucose
May reduce product yield and assay sensitivity
Flower extract; flavonol GT assay
Flavonoid Glucosylation Alternative Nucleotide Sugar Donors Enzyme Activity Comparison

Recommended Application Scenarios


High-Sensitivity Glycosyltransferase Assays and Inhibitor Screening

UDPG sodium salt is the optimal nucleotide sugar donor for glycosyltransferase (GT) assays requiring maximum catalytic turnover and sensitivity. The 5.7-fold higher kcat relative to UDP-galactose [1] and the exclusive substrate requirement for UGGT in glycoprotein quality control [2] make UDPG essential for detecting low-abundance enzyme activities, screening GT inhibitors, and validating recombinant GT enzyme preparations. Use UDPG when assay sensitivity and signal-to-noise ratio are critical performance parameters.

ER Glycoprotein Folding and Quality Control Studies

For investigations of ER glycoprotein folding, calnexin/calreticulin cycle dynamics, or congenital disorders of glycosylation, UDPG sodium salt is irreplaceable. The UGGT enzyme responsible for reglucosylating misfolded glycoproteins has an absolute substrate requirement for UDP-glucose; no other nucleotide sugar can substitute [1]. Researchers studying ER stress, the unfolded protein response, or therapeutic interventions targeting glycoprotein folding must procure UDPG to ensure biologically relevant experimental outcomes.

P2Y14 Receptor Pharmacological Profiling

UDPG sodium salt is the most potent endogenous agonist for the human P2Y14 receptor, with an EC50 of 80 ± 31 nM, outperforming UDP-galactose, UDP-glucuronic acid, and UDP-GlcNAc by 1.6-fold to 8.9-fold in direct comparative assays [1]. This superior potency makes UDPG the preferred tool compound for establishing receptor pharmacology, screening antagonist libraries, and investigating P2Y14-mediated signaling in immune cell recruitment, inflammation, and metabolic regulation.

Preparative-Scale Enzymatic Glucosylation

When performing preparative-scale glucosylation of flavonoids, terpenoids, alkaloids, or xenobiotics using plant or arthropod UDP-glycosyltransferases, UDPG sodium salt offers the most favorable kinetic parameters. The 4-fold lower Km (higher affinity) compared to UDP-galactose [1] and the 30% higher reaction rate compared to TDP-glucose [2] translate to more efficient substrate utilization, higher product yields, and reduced cost per gram of glucosylated product. For process development and scale-up, UDPG is the economically rational choice.

Application
Selection Property
Validation Focus
Glycosyltransferase assays and inhibitor screening
Reported high catalytic turnover (kcat)
Verify kinetic parameters under specific assay conditions
ER glycoprotein folding QC studies
Exclusive UGGT substrate requirement
Confirm reglucosylation activity in folding assays
P2Y14 receptor pharmacological profiling
Reported highest EC50 potency context
Validate EC50 in cell-based calcium assay
Preparative-scale enzymatic glucosylation
Reported lower Km and higher relative rate
Assess substrate conversion and product yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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